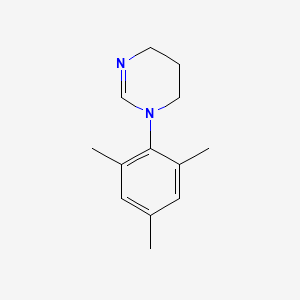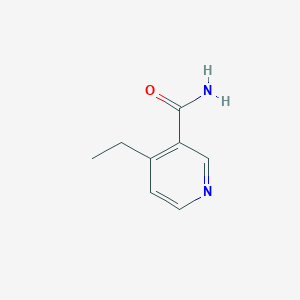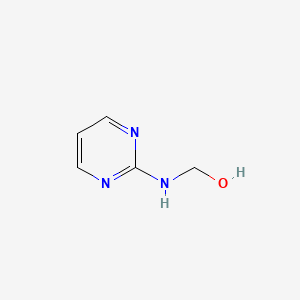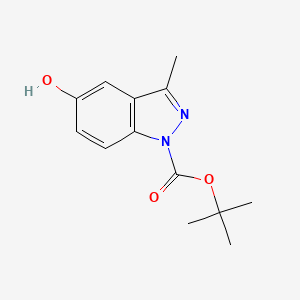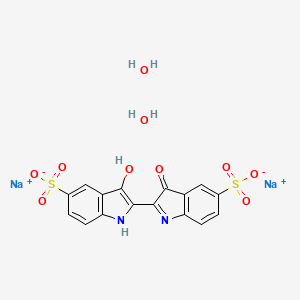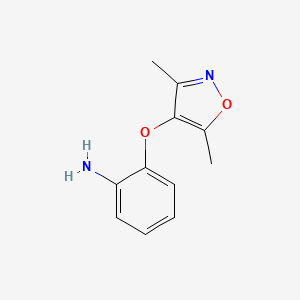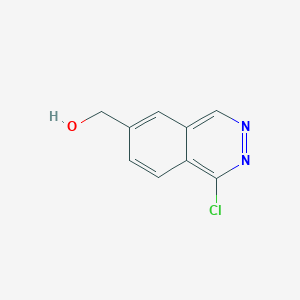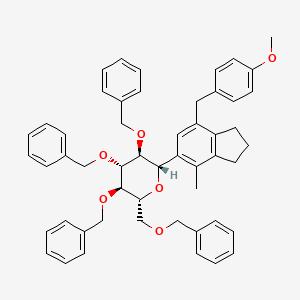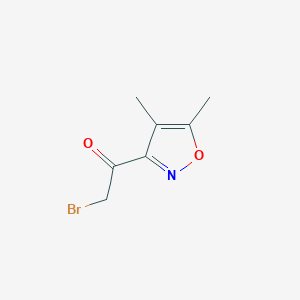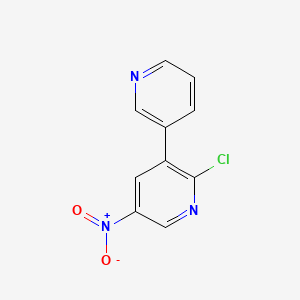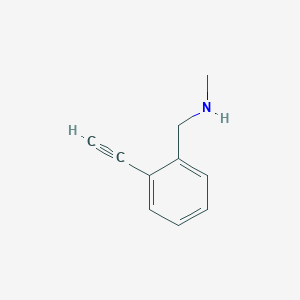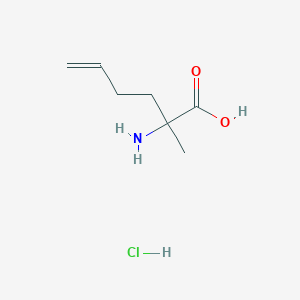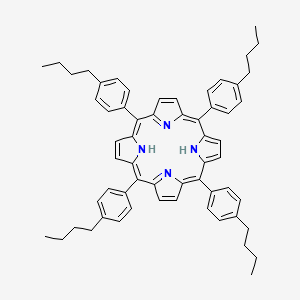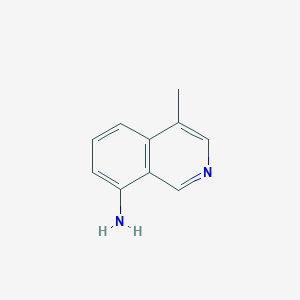
4-Methylisoquinolin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylisoquinolin-8-amine is a nitrogen-containing heterocyclic compound, part of the isoquinoline family. Isoquinolines are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a pyridine ring, with a methyl group at the 4th position and an amine group at the 8th position.
Synthetic Routes and Reaction Conditions:
Pomeranz-Fritsch Method: This method involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions to produce isoquinolines.
Bischler-Napieralski Reaction: This reaction involves the cyclization of β-phenylethylamines with acid chlorides to form isoquinolines.
Pictet-Spengler Reaction: This method involves the cyclization of β-arylethylamines with carbonyl compounds in the presence of an acid catalyst.
Industrial Production Methods:
Catalyst-Free Processes: Recent advancements have focused on developing catalyst-free methods for the synthesis of isoquinolines, which are more environmentally friendly and cost-effective.
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction rates and improve yields.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction of nitro derivatives to amines is a common reaction for isoquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Tin powder in the presence of hydrochloric acid is often used for reduction reactions.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products:
N-Oxides: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Isoquinolines: Formed from substitution reactions.
Applications De Recherche Scientifique
4-Methylisoquinolin-8-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methylisoquinolin-8-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
4-Methylisoquinolin-8-amine can be compared with other similar compounds to highlight its uniqueness:
Propriétés
IUPAC Name |
4-methylisoquinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-12-6-9-8(7)3-2-4-10(9)11/h2-6H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYBJKDBRASTFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
